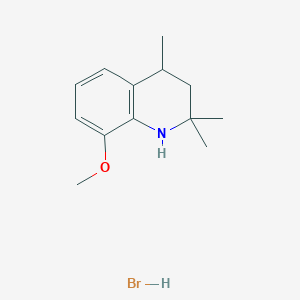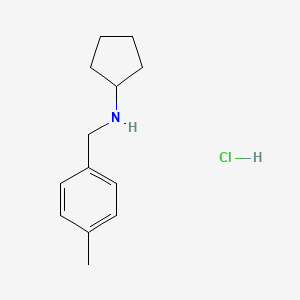![molecular formula C14H24ClNO3 B6319783 (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158332-30-9](/img/structure/B6319783.png)
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride, also known as 2-Methylpropyl-2,3,4-trimethoxyphenylmethyl-amine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments, such as drug synthesis, drug delivery, and drug testing. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Medical Research: Anticancer Properties
The trimethoxyphenyl (TMP) moiety, a component of (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride, has been identified as a versatile pharmacophore with significant anti-cancer effects . It has shown efficacy in inhibiting various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This suggests that compounds containing the TMP group, including our subject compound, could be valuable in designing new anticancer drugs.
Neuropharmacology: Anticonvulsant and Sedative Effects
Research indicates that TMP derivatives possess potential anticonvulsant and sedative properties . This is particularly relevant for (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride, which could be synthesized into derivatives that may serve as lead compounds for the development of new medications targeting neurological disorders such as epilepsy.
Anti-Infective Agents: Antifungal and Antibacterial Activity
Compounds with the TMP group have demonstrated promising anti-fungal and anti-bacterial properties, including activities against pathogens like Helicobacter pylori and Mycobacterium tuberculosis . This positions (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride as a potential starting point for the synthesis of new anti-infective agents.
Antiviral Research: Potential Against Viruses
TMP-based compounds have reported antiviral activity, holding potential against viruses such as HIV, hepatitis C, and influenza . This suggests that our compound could be explored for its utility in antiviral drug development, contributing to the fight against these persistent viral threats.
Anti-Parasitic Applications: Efficacy Against Parasites
The TMP pharmacophore has shown significant efficacy against parasites like Leishmania, Malaria, and Trypanosoma . Therefore, (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride could be investigated for its anti-parasitic applications, potentially leading to new treatments for these diseases.
Neurodegenerative and Psychiatric Disorders: Therapeutic Potential
The TMP moiety has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . This broad therapeutic scope suggests that (2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride could be valuable in the research and development of treatments for various neurodegenerative and psychiatric conditions.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLIGAUOBZKDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
amine hydrochloride](/img/structure/B6319777.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319805.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)